Cas no 2228130-93-4 (3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine)

3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
- 2228130-93-4
- EN300-1945692
-
- インチ: 1S/C6H11F2N/c1-6(2)3(4(6)9)5(7)8/h3-5H,9H2,1-2H3
- InChIKey: TXZKBDKZLLEZNN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C1(C)C)N)F
計算された属性
- せいみつぶんしりょう: 135.08595568g/mol
- どういたいしつりょう: 135.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945692-10.0g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1945692-0.5g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1945692-2.5g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1945692-0.1g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1945692-10g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1945692-1.0g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1945692-0.25g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1945692-5.0g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1945692-0.05g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1945692-5g |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine |
2228130-93-4 | 5g |
$3687.0 | 2023-09-17 |
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview
3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine, also known by its CAS number NO2228130-93-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, properties, and recent advancements in research related to this compound.
The molecular structure of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine is characterized by a cyclopropane ring with a difluoromethyl group at position 3 and two methyl groups at position 2. This configuration imparts unique electronic and steric properties to the molecule. The cyclopropane ring, being highly strained, contributes to the compound's reactivity and makes it a valuable substrate in various organic reactions. The presence of the difluoromethyl group introduces additional functionality, enhancing the compound's versatility in synthetic applications.
Recent studies have focused on the synthesis of NO2228130-93-4 through innovative methods that optimize yield and selectivity. One notable approach involves the use of transition metal catalysts to facilitate key transformations. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the cyclopropane ring efficiently. These methods not only streamline the synthesis process but also pave the way for large-scale production of the compound.
The physical properties of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine are equally intriguing. The compound exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques. These properties are crucial for its application in pharmaceutical formulations and other industrial processes.
In terms of biological activity, recent research has highlighted the potential of NO2228130-93-4 as a lead compound in drug discovery. Studies conducted on cellular models have demonstrated its ability to modulate key enzymes involved in metabolic pathways. For example, experiments have shown that the compound can inhibit the activity of certain kinases, suggesting its potential role in anti-inflammatory therapies. Furthermore, preclinical trials have indicated that it exhibits low toxicity profiles, making it a promising candidate for further development.
The application of computational chemistry has significantly advanced our understanding of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the cyclopropane ring undergoes partial bond cleavage under specific reaction conditions, facilitating nucleophilic attacks on adjacent carbons. Such findings are invaluable for designing novel synthetic routes and optimizing reaction conditions.
In conclusion, NO2228130-93-4, or 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine, stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with promising biological activity and versatile synthetic methods, positions it as a key player in future drug development efforts. As research continues to uncover new facets of this compound's potential, its role in advancing therapeutic interventions is likely to grow even further.
2228130-93-4 (3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine) 関連製品
- 2763993-21-9((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate)
- 1805422-91-6(5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)
- 1705308-80-0(N-(1-phenylpyrrolidin-2-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 2176271-03-5(3-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(4-methoxyphenyl)methylurea)
- 875700-53-1(2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene)
- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)
- 1281488-46-7(6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one)
- 14783-10-9(dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium)
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 779352-04-4(7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)




